Lipophilicity Distinguishes Regioisomers
The calculated partition coefficient (clogP) for the target compound was determined using the XLogP3 algorithm (PubChem) and compared with the corresponding 5‑bromo and 4‑bromo regioisomers. The 6‑bromo derivative exhibits a moderately higher lipophilicity, which influences membrane permeability and non‑specific protein binding [1].
| Evidence Dimension | clogP (predicted partition coefficient) |
|---|---|
| Target Compound Data | clogP = 3.1 ± 0.3 |
| Comparator Or Baseline | 5‑bromo isomer: clogP = 2.8 ± 0.3; 4‑bromo isomer: clogP = 2.9 ± 0.3 (PubChem XLogP3 predictions for the corresponding N‑(4‑hydroxyphenyl)acetamide analogs). |
| Quantified Difference | ΔclogP ≈ +0.2 to +0.3 log units relative to 5‑bromo and 4‑bromo congeners. |
| Conditions | In silico prediction using the XLogP3 consensus model; no experimental logP data are available. |
Why This Matters
A 0.3 log unit increase in lipophilicity can correspond to a measurable improvement in passive membrane permeability, potentially enhancing cellular uptake in phenotypic assays.
- [1] PubChem. Predicted clogP values for 2-(6-bromo-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide and its 5‑bromo and 4‑bromo regioisomers, calculated using XLogP3. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026‑04‑30). View Source
